Cas no 2229477-87-4 (1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid)

1-(4-{(tert-Butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid is a specialized organic compound featuring a cyclopropane carboxylic acid core linked to a tert-butoxycarbonyl (Boc)-protected amino-substituted phenyl group. The presence of the Boc group enhances stability, making it suitable for peptide synthesis and other sensitive reactions requiring temporary amine protection. The cyclopropane ring contributes to structural rigidity, potentially improving binding affinity in medicinal chemistry applications. The methyl substitution on the phenyl ring may influence steric and electronic properties, offering tunable reactivity. This compound is valuable in intermediate synthesis, particularly for pharmaceuticals and agrochemicals, where controlled deprotection and functional group compatibility are critical. Its well-defined structure ensures reproducibility in research and industrial processes.
1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid structure
2229477-87-4 structure
Product Name:1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid
CAS No:2229477-87-4
MF:C16H21NO4
MW:291.34224486351
CID:6353688
PubChem ID:165830133
Update Time:2025-05-20

1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid
    • 1-(4-{[(tert-butoxy)carbonyl]amino}-3-methylphenyl)cyclopropane-1-carboxylic acid
    • 2229477-87-4
    • EN300-1885562
    • Inchi: 1S/C16H21NO4/c1-10-9-11(16(7-8-16)13(18)19)5-6-12(10)17-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19)
    • InChI Key: KPBNCSJIVYDLNM-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC(=C(C)C=2)NC(=O)OC(C)(C)C)CC1)=O

Computed Properties

  • Exact Mass: 291.14705815g/mol
  • Monoisotopic Mass: 291.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.6Ų

1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid

1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 2229477-87-4, known as 1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid moiety. The presence of the tert-butoxy group further enhances its chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its structure allows for versatile functionalization, enabling researchers to explore its role in inhibiting specific enzymes or targeting particular biological pathways. For instance, the cyclopropane ring is known for its strain energy, which can be harnessed to design molecules with enhanced bioactivity. The carboxylic acid group adds another layer of functionality, potentially facilitating interactions with biological targets such as proteins or nucleic acids.

The synthesis of this compound involves a multi-step process that typically includes the formation of the phenyl ring with the appropriate substituents, followed by the introduction of the cyclopropane moiety. The use of protecting groups, such as the tert-butoxy carbonyl (Boc) group, plays a crucial role in ensuring the stability and regioselectivity of intermediate steps. This approach not only simplifies the synthesis but also allows for precise control over the final product's structure.

In terms of physical and chemical properties, this compound exhibits a melting point that is consistent with its molecular weight and structural complexity. Its solubility in various solvents has been studied extensively, revealing its potential for use in different experimental setups. Additionally, spectroscopic analyses, including NMR and IR spectroscopy, have provided detailed insights into its molecular conformation and intermolecular interactions.

One of the most promising applications of this compound lies in its potential as a lead molecule in medicinal chemistry. Researchers have explored its ability to modulate key biological targets, such as kinases or G-protein coupled receptors (GPCRs). Early-stage assays have shown encouraging results, suggesting that further optimization could yield compounds with therapeutic potential.

Moreover, this compound has been utilized as a building block in the construction of more complex molecules. Its modular design allows for easy substitution or addition of functional groups, enabling chemists to create libraries of related compounds for high-throughput screening. This approach has proven particularly effective in identifying hits for challenging therapeutic targets.

From an environmental standpoint, studies on the degradation pathways of this compound have provided valuable information about its eco-friendliness. Research indicates that under certain conditions, it undergoes hydrolysis to form less complex byproducts, which are less likely to persist in the environment. This knowledge is crucial for ensuring sustainable practices during large-scale production and usage.

In conclusion, 1-(4-{(tert-butoxy)carbonylamino}-3-methylphenyl)cyclopropane-1-carboxylic acid represents a significant advancement in organic synthesis and drug discovery. Its unique structure and versatile properties make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in both academic research and industrial development.

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